(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Physicochemical profiling Fragment-based drug design Lead optimization

(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 685121-13-5) is a heterocyclic small molecule (molecular formula C₈H₁₁N₃O₂, molecular weight 181.19 g/mol) belonging to the 2-oxo-1,2-dihydropyridine-3-carboximidamide class. It features a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core decorated with an N-hydroxy carboximidamide group at the 3-position.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 685121-13-5
Cat. No. B1418180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide
CAS685121-13-5
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C(=NO)N)C
InChIInChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)
InChIKeySAEMXOONDDYPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 685121-13-5): Core Chemical Profile and Procurement-Relevant Identity


(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 685121-13-5) is a heterocyclic small molecule (molecular formula C₈H₁₁N₃O₂, molecular weight 181.19 g/mol) belonging to the 2-oxo-1,2-dihydropyridine-3-carboximidamide class [1]. It features a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core decorated with an N-hydroxy carboximidamide group at the 3-position. Its computed physicochemical properties include XLogP3 0.4, three hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 87.7 Ų [2]. The compound is primarily utilized as a versatile synthetic intermediate and fragment in medicinal chemistry campaigns targeting epigenetic enzymes and metalloproteins.

Why (Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide Cannot Be Replaced by Common In-Class Analogs


The target compound's unique combination of an N-hydroxy carboximidamide moiety with a 4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold imparts distinct physicochemical and metal-coordination properties that are absent in its closest structural analogs. Removal of the N-hydroxy group (e.g., the des-hydroxy analog 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide, CAS 885967-09-9) alters XLogP3 from 0.4 to 0.2, reduces hydrogen bond acceptor count from 3 to 2, and decreases topological polar surface area from 87.7 Ų to 79 Ų, directly impacting solubility, permeability, and target engagement profiles [1]. Furthermore, the N-hydroxy carboximidamide function is a recognized zinc-chelating pharmacophore, endowing this compound with metal-coordination potential that non-hydroxylated analogs lack entirely [2]. These differences render simple substitution inadequate for applications requiring predictable metal-binding behavior, specific physicochemical parameter windows, or scaffold fidelity in structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for (Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 685121-13-5)


Computed Physicochemical Property Differentiation vs. Des-Hydroxy Analog (CAS 885967-09-9)

The N-hydroxy substitution on the carboximidamide group significantly alters key computed physicochemical parameters compared to the closest des-hydroxy analog (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide, CAS 885967-09-9). These differences influence solubility, permeability, and hydrogen-bonding capacity, which are critical for fragment-based screening and lead optimization [1].

Physicochemical profiling Fragment-based drug design Lead optimization

Core Scaffold Presence in Ultra-Potent EZH2 Inhibitors: Class-Level Inference

The 4,6-dimethyl-2-oxo-1,2-dihydropyridine substructure present in the target compound constitutes the core scaffold of tazemetostat (EPZ-6438), a clinically approved EZH2 inhibitor with a Ki of 2.5 nM and IC₅₀ of 11 nM against EZH2 . A structurally related compound incorporating this scaffold, (R)-6-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(trans-4-(dimethylamino)cyclohexyl)-2,4-dimethyl-9-(pyridin-3-yl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, demonstrated an IC₅₀ of 3.30 nM against EZH2 methyltransferase [1]. This establishes the 4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold as a privileged pharmacophore for high-affinity EZH2 engagement.

Epigenetics EZH2 inhibition Oncology Scaffold hopping

N-Hydroxy Carboximidamide as a Zinc-Chelating Pharmacophore: Class-Level Inference

The N-hydroxy carboximidamide functional group present in the target compound has been computationally and experimentally demonstrated to coordinate zinc ions in metalloenzyme active sites. Nguyen et al. (2007) showed that carbamimidolyl-aryl-vinyl-carboxamidines inhibit anthrax lethal factor via a zinc-ligation mechanism involving the amidine moiety [1]. This establishes the N-hydroxy carboximidamide as a viable zinc-binding group, analogous to hydroxamic acids but with distinct electronic and steric properties that can confer differential selectivity profiles across the zinc-metalloproteome.

Metalloenzyme inhibition Zinc chelation HDAC Matrix metalloproteinase

Optimal Research and Procurement Application Scenarios for (Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 685121-13-5)


Fragment-Based Drug Design for Zinc-Dependent Epigenetic Targets

Utilize the target compound as a low-molecular-weight (181.19 Da) fragment with a balanced XLogP3 (0.4) and built-in zinc-chelating N-hydroxy carboximidamide warhead. The scaffold's proven compatibility with high-affinity EZH2 inhibition (as demonstrated in tazemetostat, Ki = 2.5 nM) supports its deployment in fragment growing or merging strategies targeting the EZH2 SAM-binding pocket . The compound's three hydrogen bond donors and three acceptors provide multiple vectors for structure-guided optimization while maintaining ligand efficiency metrics suitable for fragment-to-lead campaigns.

Scaffold Hopping and Bioisosteric Replacement in Kinase and Methyltransferase Programs

Employ the 4,6-dimethyl-2-oxo-1,2-dihydropyridine core as a validated scaffold replacement in existing methyltransferase or kinase inhibitor series. The scaffold's demonstrated ability to support picomolar EZH2 inhibition (IC₅₀ = 3.30 nM for a closely related scaffold-containing compound [1]) provides confidence for its use in scaffold-hopping exercises where intellectual property freedom-to-operate or improved selectivity is required. The N-hydroxy carboximidamide group further enables exploration of bidentate metal coordination modes not accessible with simple carboxamide analogs.

Combinatorial Library Synthesis via N-Hydroxy and Amidine Derivatization

Leverage the compound's multiple reactive handles—the N-hydroxy group, the amidine nitrogen, and the pyridone oxygen—for parallel synthesis of diverse compound libraries. The N-hydroxy group can be acylated, alkylated, or sulfonylated; the amidine can be cyclized to heterocycles or coupled to carboxylic acids; while the pyridone ring supports N-alkylation and O-alkylation chemistry. This synthetic versatility, combined with the scaffold's privileged status in epigenetic drug discovery , enables rapid exploration of chemical space around a validated pharmacophore.

Metalloenzyme Inhibitor Screening Panels

Include the compound in focused screening panels against zinc-dependent enzymes such as HDACs, matrix metalloproteinases, and anthrax lethal factor, where N-hydroxy carboximidamides have demonstrated computational feasibility for zinc coordination [2]. The compound's computed TPSA (87.7 Ų) and moderate lipophilicity (XLogP3 0.4) suggest adequate cell permeability for cellular target engagement assays, positioning it as a suitable starting point for hit identification in metalloenzyme drug discovery programs.

Quote Request

Request a Quote for (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.